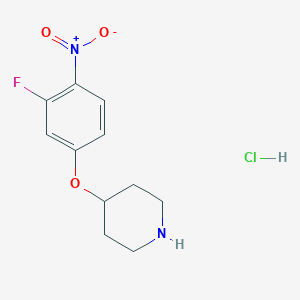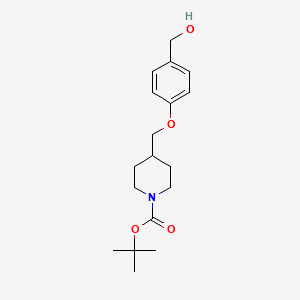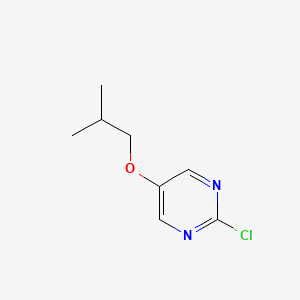
サラゴシ酸A三ナトリウム塩
説明
Zaragozic acid A trisodium salt is a useful research compound. Its molecular formula is C35H43Na3O14 and its molecular weight is 756.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Zaragozic acid A trisodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zaragozic acid A trisodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創傷治癒研究
サラゴシ酸A三ナトリウム塩は、創傷治癒研究で使用されてきました。 傷の引っかき試験で、ヒト胚腎細胞の無血清培地の成分として使用され、創傷治癒に対する効果が調べられました .
2. ファルネシル二リン酸ファルネシルトランスフェラーゼ1(FDFT1)の阻害 この化合物は、間質細胞におけるファルネシル二リン酸ファルネシルトランスフェラーゼ1(FDFT1)またはスクアレン合成酵素阻害剤として使用されてきました . FDFT1はステロール合成に関与する酵素であり、その阻害は細胞プロセスに大きな影響を与える可能性があります。
コレステロール合成阻害
サラゴシ酸A三ナトリウム塩は、T細胞におけるコレステロール合成阻害剤として使用されてきました . コレステロールの合成を阻害することにより、これらの細胞の機能と挙動に影響を与えることができます。
スクアレン合成酵素阻害
サラゴシ酸A三ナトリウム塩は、哺乳類、真菌、サッカロミセス・セレビシエのスクアレン合成酵素の強力な阻害剤です(生体内および試験管内) . スクアレン合成酵素は、ステロール合成における最初のコミットされた酵素であり、ファルネシルピロリン酸の還元的縮合を触媒してスクアレンを形成します。
血漿コレステロール値の低下
スクアレン合成酵素阻害剤であるサラゴシ酸は、霊長類において血漿コレステロール値を低下させます . これにより、心血管の健康と疾患に関する研究の潜在的な候補となります。
6. 肝臓LDL受容体mRNAレベルの増加 ラットへのサラゴシ酸Aの投与により、肝臓の低密度リポタンパク質(LDL)受容体mRNAレベルが上昇しました . これにより、体内のコレステロールレベルの調節に影響を与える可能性があります。
作用機序
Target of Action
Zaragozic Acid A Trisodium Salt primarily targets squalene synthase , an enzyme found in mammalian, fungal, and yeast (Saccharomyces cervisiae) sources . Squalene synthase is the first committed enzyme in sterol synthesis .
Mode of Action
Zaragozic Acid A Trisodium Salt acts by mimicking the substrate farnesyl pyrophosphate and the reaction intermediate presqualene pyrophosphate . This process confers increased apparent potency in the presence of reduced enzyme concentrations .
Biochemical Pathways
The core biosynthetic route of Zaragozic Acid A Trisodium Salt is via a polyketide synthase pathway from 10 acetates, 4 methyls of methionines, 1 succinate, and 1 benzoic acid . It inhibits the reductive condensation of farnesyl pyrophosphate to form squalene, a crucial step in sterol synthesis .
Pharmacokinetics
It is known that the compound is soluble in ethanol and dmso . The product in solution is stable if stored at –20 °C and after freeze-thaw cycles .
Result of Action
As an inhibitor of squalene synthesis, Zaragozic Acid A Trisodium Salt is responsible for lower plasma cholesterol levels in primates . Treatment of rats with Zaragozic Acid A Trisodium Salt caused an increase in hepatic low-density lipoprotein (LDL) receptor mRNA levels .
生化学分析
Biochemical Properties
Zaragozic acid A trisodium salt plays a pivotal role in inhibiting squalene synthase, the enzyme responsible for the reductive condensation of farnesyl pyrophosphate to form squalene . This inhibition is achieved by mimicking the substrate farnesyl pyrophosphate and the reaction intermediate presqualene pyrophosphate . The compound interacts with various enzymes, proteins, and biomolecules, including farnesyl-diphosphate farnesyltransferase 1 (FDFT1) and squalene synthase . These interactions result in the inhibition of cholesterol synthesis in mammalian, fungal, and yeast cells .
Cellular Effects
Zaragozic acid A trisodium salt exerts significant effects on various cell types and cellular processes. In T cells, it acts as a cholesterol synthesis inhibitor, leading to reduced cholesterol levels . In human embryonic kidney cells, it has been used in wound scratch assays to test its effect on wound healing . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, treatment of rats with zaragozic acid A trisodium salt caused an increase in hepatic low-density lipoprotein (LDL) receptor mRNA levels .
Molecular Mechanism
The molecular mechanism of zaragozic acid A trisodium salt involves its potent inhibition of squalene synthase . By mimicking the substrate farnesyl pyrophosphate and the reaction intermediate presqualene pyrophosphate, the compound effectively inhibits the enzyme’s activity . This inhibition leads to a decrease in cholesterol synthesis, as squalene synthase is the initial committed enzyme in sterol synthesis . The compound’s binding interactions with squalene synthase and other biomolecules result in lower plasma cholesterol levels and increased hepatic LDL receptor mRNA levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zaragozic acid A trisodium salt have been observed to change over time. The compound is stable when stored at -20°C and can be stored as a lyophilized powder at room temperature for up to one week without decomposition . In solution, it remains stable if stored at -20°C and after freeze-thaw cycles . Prolonged exposure to room temperature can lead to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound consistently inhibiting cholesterol synthesis and modulating gene expression .
Dosage Effects in Animal Models
The effects of zaragozic acid A trisodium salt vary with different dosages in animal models. At lower doses, the compound effectively inhibits cholesterol synthesis without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential liver toxicity and other adverse reactions . Threshold effects have been noted, with specific dosages required to achieve the desired inhibition of squalene synthase and subsequent reduction in cholesterol levels .
Metabolic Pathways
Zaragozic acid A trisodium salt is involved in metabolic pathways related to sterol synthesis. It interacts with enzymes such as squalene synthase and farnesyl-diphosphate farnesyltransferase 1 (FDFT1) . By inhibiting these enzymes, the compound disrupts the metabolic flux of sterol synthesis, leading to reduced levels of cholesterol and other sterol metabolites . This disruption has significant implications for cellular metabolism and overall cholesterol homeostasis .
Transport and Distribution
Within cells and tissues, zaragozic acid A trisodium salt is transported and distributed through interactions with various transporters and binding proteins . The compound’s solubility in ethanol and DMSO facilitates its distribution within cellular compartments . Its localization and accumulation within specific tissues and cells are influenced by these interactions, affecting its overall efficacy and potency .
Subcellular Localization
Zaragozic acid A trisodium salt exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its inhibitory effects on squalene synthase and its overall impact on cholesterol synthesis .
特性
IUPAC Name |
trisodium;(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O14.3Na/c1-7-19(2)17-20(3)13-14-25(37)47-28-27(38)33(48-29(30(39)40)34(45,31(41)42)35(28,49-33)32(43)44)16-15-21(4)26(46-23(6)36)22(5)18-24-11-9-8-10-12-24;;;/h8-14,19-20,22,26-29,38,45H,4,7,15-18H2,1-3,5-6H3,(H,39,40)(H,41,42)(H,43,44);;;/q;3*+1/p-3/b14-13+;;;/t19-,20+,22+,26+,27+,28+,29+,33-,34+,35-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQORTLVGZYJMB-BDIFPLNKSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)C=CC(=O)OC1C(C2(OC(C(C1(O2)C(=O)[O-])(C(=O)[O-])O)C(=O)[O-])CCC(=C)C(C(C)CC3=CC=CC=C3)OC(=O)C)O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C[C@H](C)/C=C/C(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)[O-])(C(=O)[O-])O)C(=O)[O-])CCC(=C)[C@H]([C@H](C)CC3=CC=CC=C3)OC(=O)C)O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43Na3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


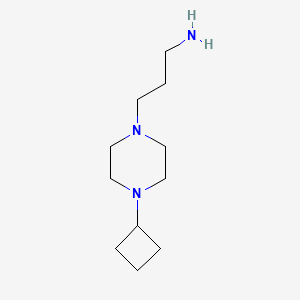


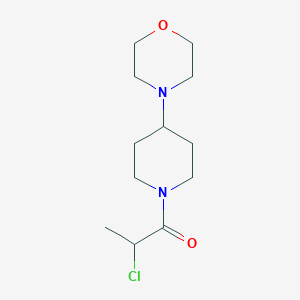
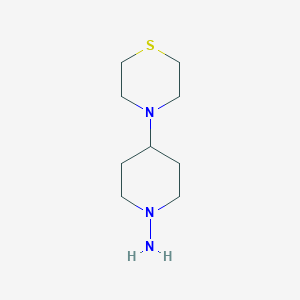

![3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B1477798.png)

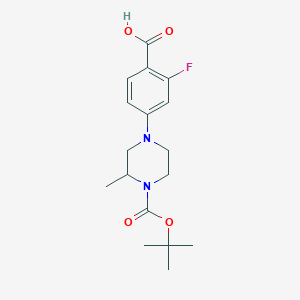
![4-({2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}amino)benzonitrile](/img/structure/B1477803.png)
